5-bromo-N-((4-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide
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Description
The chemical compound “5-bromo-N-((4-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide” is a versatile material used in scientific research. It belongs to the class of organic compounds known as pyrimidine derivatives . Pyrimidines are the building blocks of many natural compounds such as vitamins, liposaccharides, and antibiotics . They are vital in several biological activities, i.e., antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives like “this compound” often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Chemical Reactions Analysis
Rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation have been studied . 5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Mechanism of Action
Target of Action
The compound contains a pyrimidine ring, which is a key component of many biologically active compounds, including several anti-cancer drugs that target DNA and RNA synthesis. It also contains a morpholine ring, which is found in many drugs and can enhance solubility and bioavailability .
Mode of Action
The morpholine ring can also form hydrogen bonds with biological targets, enhancing the drug’s binding affinity .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been involved in pathways related to cell growth and proliferation, particularly in cancer cells .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the route of administration. The presence of a morpholine ring can enhance water solubility, which can improve bioavailability. Without specific studies, it’s hard to predict the adme (absorption, distribution, metabolism, and excretion) properties of this compound .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. If it acts like other pyrimidine-based drugs, it could potentially inhibit cell growth and proliferation .
Action Environment
The efficacy and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The morpholine ring in this compound is resistant to metabolic degradation, which could potentially enhance its stability .
Properties
IUPAC Name |
5-bromo-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O3/c15-11-2-1-10(22-11)14(20)17-9-12-16-4-3-13(18-12)19-5-7-21-8-6-19/h1-4H,5-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCUEWAUAPGKKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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